![molecular formula C17H23NO3 B1327313 Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate CAS No. 898755-56-1](/img/structure/B1327313.png)
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is a chemical compound with the molecular formula C17H23NO3 . It has a molecular weight of 289.37 .
Molecular Structure Analysis
The InChI code for Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate is1S/C17H23NO3/c1-2-21-17(20)6-3-5-16(19)15-9-7-14(8-10-15)13-18-11-4-12-18/h7-10H,2-6,11-13H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate has a molecular weight of 289.37 . The IUPAC name for this compound is ethyl 5-[4-(1-azetidinylmethyl)phenyl]-5-oxopentanoate .Wissenschaftliche Forschungsanwendungen
Oncology Applications: Non-Small Cell Lung Cancer Treatment
Ethyl 5-[2-(azetidinomethyl)phenyl]-5-oxovalerate, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been developed to treat non-small cell lung cancer (NSCLC), particularly targeting mutated forms of EGFR that are resistant to first-generation EGFR TKIs. AZD-9291 binds to the ATP binding site of EGFR by targeting Cys 797 and shows about 200 times greater potency against mutant EGFR than wild-type EGFR .
This compound is particularly effective against mutations such as EGFR (exon 19 deletion), EGFR (L858R/T790M), and wild-type EGFR, with IC50 values of 17 nM, 15 nM, and 480 nM respectively. It overcomes the T790M EGFR TKI resistance mutation, which is a common cause of disease progression in patients with advanced EGFR-mutant NSCLC .
Eigenschaften
IUPAC Name |
ethyl 5-[2-(azetidin-1-ylmethyl)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)10-5-9-16(19)15-8-4-3-7-14(15)13-18-11-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVKRFCTUZIKLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643738 |
Source


|
| Record name | Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-(azetidin-1-ylmethyl)phenyl)-5-oxopentanoate | |
CAS RN |
898755-56-1 |
Source


|
| Record name | Ethyl 5-{2-[(azetidin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

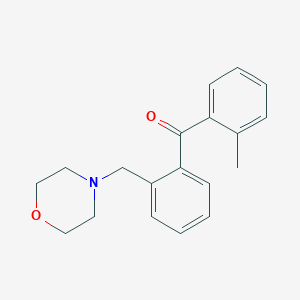

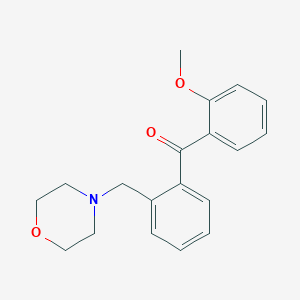

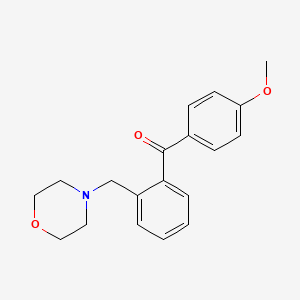
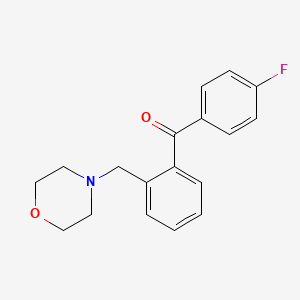
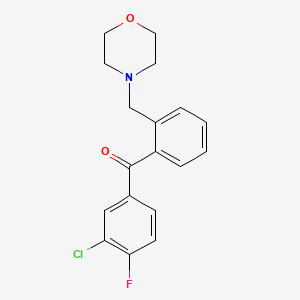

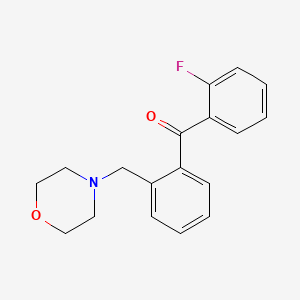

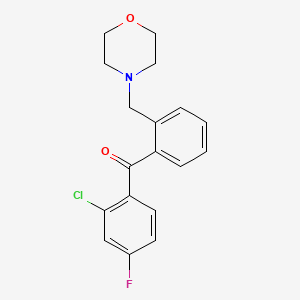
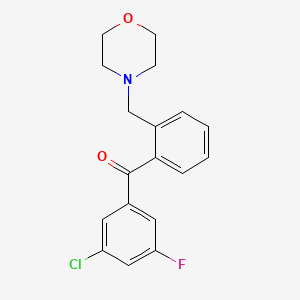
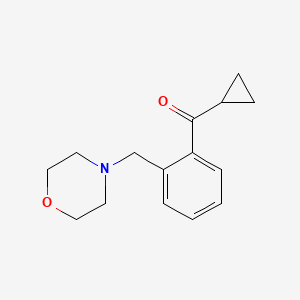
![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)